molecular formula C11H14O2 B1587079 3-(4-ethylphenyl)propanoic Acid CAS No. 64740-36-9

3-(4-ethylphenyl)propanoic Acid

Cat. No.: B1587079
CAS No.: 64740-36-9
M. Wt: 178.23 g/mol
InChI Key: MUQCDEGKKWQCAO-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid where the hydrogen atom at the third position is substituted by a 4-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-ethylphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with propanoic acid derivatives. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)propanoic acid
  • 3-(4-isopropylphenyl)propanoic acid
  • 3-(4-tert-butylphenyl)propanoic acid

Comparison

Compared to similar compounds, 3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s steric and electronic properties, leading to differences in its interactions with other molecules and its overall behavior in various applications.

Biological Activity

3-(4-Ethylphenyl)propanoic acid is an organic compound with a propanoic acid backbone and a 4-ethylphenyl substituent. Its molecular formula is C11H14O2C_{11}H_{14}O_2, with a molecular weight of approximately 178.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection and potential anticancer properties.

Chemical Structure and Properties

The structural characteristics of this compound influence its interaction with biological targets. The presence of the ethyl group on the phenyl ring plays a critical role in modulating its biological activity.

PropertyValue
Molecular FormulaC11H14O2C_{11}H_{14}O_2
Molecular Weight178.23 g/mol
Physical StateSolid
Solubility in WaterLow

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties, particularly through its modulation of glutamate receptors. This modulation can influence synaptic plasticity, which is crucial for memory and learning processes. Studies have shown that this compound can enhance neuronal survival under conditions that typically induce cell death, such as oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of this compound derivatives. For instance, compounds structurally related to it have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 non-small cell lung cancer cells. In vitro assays demonstrated that certain derivatives could reduce cell viability significantly, suggesting potential as therapeutic agents in cancer treatment .

A comparative study showed that derivatives of this compound exhibited varying degrees of cytotoxicity, with some reducing A549 cell viability by over 50% while maintaining lower toxicity towards non-cancerous cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Modulation of Receptor Activity : The compound interacts with neurotransmitter receptors, particularly glutamate receptors, influencing excitatory neurotransmission.
  • Induction of Apoptosis : In cancer cells, it may promote apoptosis through caspase activation and inhibition of NF-κB signaling pathways, which are critical in regulating cell survival .
  • Antioxidant Activity : Some studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress markers in cellular models .

Study on Neuroprotective Effects

A study published in Molecules highlighted the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with this compound significantly reduced markers of neuronal damage compared to untreated controls.

Anticancer Evaluation

In a separate investigation focusing on anticancer activity, derivatives were tested against various cancer cell lines. The findings suggested that modifications to the phenyl ring could enhance cytotoxicity while minimizing effects on normal cells. For example, one derivative reduced A549 viability by more than 60% without significantly affecting Vero (normal kidney) cells .

Properties

IUPAC Name

3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCDEGKKWQCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366404
Record name 3-(4-ethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64740-36-9
Record name 3-(4-ethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ethylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ethanol (250 ml) solution of 4-ethyl cinnamic acid (34.0 g, 0.191 mol) was hydrogenareal at 60 psi over 10% Pd/C (2 g) for 2 hr. The mixture was filtered and concentrated in vacuo to give 3-(4-ethylphenyl)propionic acid as a white solid (34 g, 100%).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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